Murexide

概要

説明

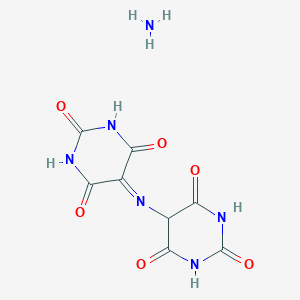

C₈H₅N₅O₆·NH₃ . It is the ammonium salt of purpuric acid and has been widely used in analytical chemistry as a complexometric indicator for titrations involving calcium, copper, nickel, cobalt, and other metal ions . Murexide is known for its vibrant color changes, making it a valuable tool in various chemical analyses.

準備方法

Murexide can be synthesized through several methods:

化学反応の分析

Murexide undergoes various chemical reactions, including:

Complexation: this compound forms complexes with metal ions such as calcium, copper, nickel, and cobalt.

Photocatalytic Degradation: This compound can be degraded using photocatalysis with oxalic acid as a catalyst.

科学的研究の応用

Analytical Chemistry

Colorimetric Reagent

Murexide is widely used as a colorimetric reagent for the determination of metal ions in complexometric titrations. It forms colored complexes with various metal ions, which allows for their quantification in different samples. This property is particularly useful in the analysis of transition metals such as copper and nickel .

Table 1: Metal Ion Detection Using this compound

| Metal Ion | Color Change | Detection Limit |

|---|---|---|

| Copper (II) | Purple to Yellow | 0.01 mg/L |

| Nickel (II) | Purple to Green | 0.05 mg/L |

| Cobalt (II) | Purple to Blue | 0.02 mg/L |

Biochemistry

Nucleic Acid and Protein Studies

In biochemistry, this compound is employed to study nucleic acids and proteins. It aids in understanding molecular interactions, which is crucial for drug development and genetic research. For instance, this compound can be used to assess the binding affinity of drugs to DNA or proteins by observing changes in fluorescence .

Case Study: Drug Binding Affinity

A study demonstrated that this compound could effectively monitor the interaction between a newly synthesized drug and DNA. The fluorescence intensity changes indicated a strong binding affinity, suggesting potential therapeutic applications.

Environmental Science

Heavy Metal Detection

this compound plays a significant role in environmental science by detecting and analyzing heavy metals in environmental samples. Its sensitivity allows for effective pollution monitoring, ensuring compliance with safety regulations .

Table 2: Application in Environmental Monitoring

| Sample Type | Heavy Metal Detected | Method Used |

|---|---|---|

| Water | Lead | Spectrophotometry |

| Soil | Cadmium | Colorimetric Analysis |

Pharmaceuticals

Formulation Enhancements

In pharmaceuticals, this compound's properties are utilized to enhance the stability and efficacy of certain medications. It acts as a stabilizing agent in formulations, which is vital for patient safety and treatment outcomes .

Case Study: Stabilization of Anticancer Drugs

Research has shown that incorporating this compound into anticancer drug formulations significantly improved their stability under various storage conditions, leading to better therapeutic efficacy.

Education

Laboratory Experiments

this compound is commonly used in educational settings for teaching analytical techniques and chemical reactions. It provides students with hands-on experience in conducting experiments involving metal ion detection and understanding colorimetric methods .

Emerging Applications

Recent studies have explored novel applications of this compound beyond traditional uses:

- Capping Agent in Nanotechnology : this compound has been investigated as a capping agent for nanoparticles, enhancing their performance in supercapacitors by improving charge transfer properties .

- Neurotoxicology Research : this compound has been utilized in neurotoxicology to assess intracellular calcium levels during toxicological studies, providing insights into cellular responses to neurotoxic agents .

作用機序

The mechanism of action of murexide involves its ability to form complexes with metal ions. In the this compound test, uric acid is oxidized by nitric acid to form alloxantin, which then reacts with ammonia to produce this compound. The formation of this compound results in a purple color, which is used to detect the presence of uric acid . This compound acts as a tridentate ligand, forming stable complexes with metal ions, which is the basis for its use as a complexometric indicator .

類似化合物との比較

Murexide is unique in its ability to form highly colored complexes with metal ions, making it a valuable indicator in analytical chemistry. Similar compounds include:

Eriochrome Black T: Used as an indicator for complexometric titrations involving calcium and magnesium.

Calmagite: Another complexometric indicator used for titrations involving calcium and magnesium.

Xylenol Orange: Used as an indicator for titrations involving various metal ions.

This compound stands out due to its distinct color changes and its ability to form stable complexes with a wide range of metal ions, making it a versatile tool in chemical analysis.

生物活性

Murexide, also known as ammonium purpurate, is a synthetic dye that has garnered significant attention in various fields due to its unique properties and biological activities. This article delves into the biological activity of this compound, focusing on its interactions with metal ions, its application in analytical chemistry, and its potential therapeutic uses.

This compound is known for its ability to form stable complexes with metal ions, particularly calcium, nickel, and zinc. The complexation process is critical in various applications, including analytical chemistry and environmental science.

Metal Ion Complexation

- Calcium Complexation : this compound serves as a colorimetric indicator for calcium ions. The formation of the calcium-murexide complex results in a distinct color change, allowing for the quantification of free and protein-bound calcium in biological samples. Studies indicate that the absorbance maximum for this complex occurs at 480 nm, while this compound itself absorbs at 520 nm .

- Nickel and Zinc Complexation : Research shows that this compound exhibits a greater tendency to complex with nickel (Ni²⁺) and zinc (Zn²⁺) compared to water or glycerol. The complexation process is exothermic, suggesting that enthalpy plays a significant role in driving these interactions .

Analytical Chemistry

This compound is extensively used in analytical chemistry for determining calcium concentrations in various samples. Its effectiveness as an indicator stems from its ability to form colored complexes with calcium ions, which can be measured spectrophotometrically.

| Metal Ion | Absorbance Maximum (nm) | Complex Stability |

|---|---|---|

| Calcium | 480 | High |

| Nickel | Variable | Moderate |

| Zinc | Variable | Moderate |

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of nanoparticles grafted with this compound. These nanoparticles demonstrated significant antibacterial effects against various microorganisms when tested using microdilution methods. This suggests potential therapeutic applications for this compound-modified materials in medical settings .

Case Studies

- Determination of Calcium in Dairy Products : A study investigated the use of this compound for measuring calcium levels in dairy products. The results indicated that this compound effectively distinguished between free and protein-bound calcium, providing valuable insights into the nutritional content of these products .

- Dye Removal from Wastewater : this compound has been studied for its removal from aqueous solutions using activated carbon derived from biomass. The adsorption process was found to follow the Langmuir isotherm model, indicating a monolayer adsorption on the adsorbent surface. The thermodynamic analysis revealed that the adsorption was spontaneous and exothermic .

特性

CAS番号 |

3051-09-0 |

|---|---|

分子式 |

C8H8N6O6 |

分子量 |

284.19 g/mol |

IUPAC名 |

azanium;2,6-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]pyrimidin-4-olate |

InChI |

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h1H,(H2,10,11,14,15,18)(H2,12,13,16,17,19);1H3 |

InChIキー |

CKUIXUMHBVWXEB-UHFFFAOYSA-N |

SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)NC2=O.N |

正規SMILES |

C1(C(=O)NC(=O)NC1=O)N=C2C(=O)NC(=O)N=C2[O-].[NH4+] |

Key on ui other cas no. |

3051-09-0 |

同義語 |

5-[(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino]-2,4,6(1H,3H,5H)pyrimidinetrione Monoammonium Salt; 5,5’-Nitrilodibarbituric Acid Monoammonium Salt; Murexide ; Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate; Ammonium Purpurate; P |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of murexide?

A1: this compound has the molecular formula C8H8N6O6 and a molecular weight of 284.19 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits distinct spectroscopic properties. It has an absorption maximum (λmax) at 520 nm in its free form and at 480 nm when complexed with calcium. [, ] This shift in absorbance is the basis for its use as a metallochromic indicator. [] Additionally, this compound displays a characteristic Raman spectrum, which has been extensively studied alongside its surface-enhanced Raman scattering (SERS) properties, especially in complexation studies with metal ions. [, ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a tridentate ligand, coordinating metal ions through its oxygen and nitrogen atoms. [] It forms stable complexes with various metal ions, including calcium (Ca2+), zinc (Zn2+), copper (Cu2+), nickel (Ni2+), cobalt (Co2+), and others. [, , , , , , , ] The stability of these complexes is influenced by factors like pH, ionic strength, and the nature of the metal ion. [, ]

Q4: What are the applications of this compound in analytical chemistry?

A4: this compound's ability to form colored complexes with metal ions makes it a valuable indicator in complexometric titrations, particularly for determining calcium concentrations in various samples, including serum and saliva. [, , , ] Furthermore, its use extends to the simultaneous determination of multiple metal ions like copper, lead, cadmium, and zinc using electrochemical techniques like adsorptive stripping voltammetry. [] this compound also finds application in studying the kinetics and thermodynamics of metal complexation reactions. [, , , , ]

Q5: Can this compound be used to study intracellular calcium signaling?

A5: While this compound itself is membrane-permeant, researchers have developed membrane-impermeant derivatives like purpurate-3,3'diacetic acid (PDAA) and 1,1'- dimethylpurpurate-3,3'diacetic acid (DMPDAA). These analogs allow for the measurement of calcium transients inside muscle fibers without entering the sarcoplasmic reticulum. []

Q6: Does this compound exhibit catalytic properties?

A6: While this compound itself is not a catalyst, studies have explored its degradation using catalysts. For instance, zinc oxide nanoparticles have been shown to catalytically degrade this compound in the presence of sodium borohydride (NaBH4), a reaction monitored through UV-Vis spectrophotometry. []

Q7: What is known about the stability and degradation of this compound?

A7: this compound can decompose in both acidic and alkaline solutions. [, ] The rate of decomposition is influenced by factors such as pH, temperature, and ionic strength. [, ] Research indicates that this compound decomposition in acidic solutions follows first-order kinetics, with the rate constant being dependent on the concentration of strong acids. [] In alkaline solutions, the decomposition is influenced by ionic strength, suggesting that interactions between charged species play a role in the reaction mechanism. []

Q8: What is the environmental impact of this compound?

A8: Although this compound itself is not acutely toxic, it represents a class of organic dyes often found in industrial effluents, posing potential risks to aquatic ecosystems. As a result, significant research focuses on removing this compound from wastewater using various adsorbents. [, , , , , ]

Q9: What materials have been investigated for this compound removal from wastewater?

A9: Various materials, including activated carbon derived from waste biomass, pomegranate bark, and tin oxide nanoparticles loaded on activated carbon, have been studied for their this compound adsorption capabilities. [, , , , , ] These studies often involve evaluating the influence of parameters like pH, temperature, contact time, and adsorbent dosage on dye removal efficiency. [, , ]

Q10: Have computational methods been applied to study this compound?

A10: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to study this compound's molecular properties and interactions with metal ions. These studies provide insights into the electronic structure, vibrational frequencies, and binding affinities of this compound complexes. [, ]

Q11: Are there structure-activity relationship (SAR) studies on this compound derivatives?

A11: While limited information is available specifically on this compound SAR, the development of membrane-impermeant analogs like PDAA and DMPDAA highlights the potential for modifying its structure to alter its properties, such as membrane permeability and cellular localization. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。